Bienvenue dans la boutique en ligne BenchChem!

1,8-dihydropteridine-4,7-dione

Pteridine metabolism Xanthine oxidase substrate specificity Regioisomeric oxidation

1,8-Dihydropteridine-4,7-dione (CAS 33669-70-4; also referred to as pteridine-4,7(3H,8H)-dione, 4,7-dihydroxypteridine, or 3,8-dihydropteridine-4,7-dione) is a heterocyclic compound with molecular formula C₆H₄N₄O₂ and molecular weight 164.12 g/mol. It is a member of the pteridine family, bearing two keto groups specifically at positions 4 and 7 of the bicyclic pteridine ring system.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
Cat. No. B7794539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-dihydropteridine-4,7-dione
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC=NC2=O)NC1=O
InChIInChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12)
InChIKeyGZSFNZAVQZGNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dihydropteridine-4,7-dione (CAS 33669-70-4): Core Structural Properties and Pteridine Family Context for Procurement Evaluation


1,8-Dihydropteridine-4,7-dione (CAS 33669-70-4; also referred to as pteridine-4,7(3H,8H)-dione, 4,7-dihydroxypteridine, or 3,8-dihydropteridine-4,7-dione) is a heterocyclic compound with molecular formula C₆H₄N₄O₂ and molecular weight 164.12 g/mol . It is a member of the pteridine family, bearing two keto groups specifically at positions 4 and 7 of the bicyclic pteridine ring system . This regioisomeric carbonyl arrangement distinguishes it from the better-known lumazine scaffold (pteridine-2,4-dione) and from 2-amino-substituted variants such as isoxanthopterin or pterin, resulting in fundamentally different chemical reactivity, enzymatic recognition, and synthetic utility.

Why Generic Pteridine Substitution Fails: Regioisomeric Specificity of the 4,7-Dione Scaffold in 1,8-Dihydropteridine-4,7-dione


Pteridine isomers with different carbonyl substitution patterns are not functionally interchangeable. The 4,7-dione arrangement occupies a unique position in pteridine biochemistry: it is the terminal oxidation product of mammalian xanthine oxidase acting on all monohydroxypteridines with a free C-6 position, and is itself resistant to further enzymatic oxidation . This contrasts sharply with the 2,4-dione (lumazine) scaffold, which is not a terminal oxidation endpoint in the same pathway and participates instead in riboflavin biosynthesis as a substrate for lumazine synthase . Furthermore, the absence of a 2-amino substituent in the bare 1,8-dihydropteridine-4,7-dione distinguishes it from isoxanthopterin (2-amino-4,7-dione), which is a specific substrate for isoxanthopterin deaminase with Km = 8.0 μM and kcat = 1.0 s⁻¹ . Substituting one pteridine scaffold for another without accounting for these regioisomeric and substituent-dependent differences in enzymatic recognition, metabolic fate, and chemical reactivity will produce non-comparable results.

Quantitative Differentiation Evidence for 1,8-Dihydropteridine-4,7-dione Against Closest Pteridine Analogs


Terminal Oxidation Product Status in Xanthine Oxidase Pathway vs. Lumazine (2,4-Dione)

In the classic Bergmann pathway, 1,8-dihydropteridine-4,7-dione (detected as its trihydroxy tautomer 2,4,7-trihydroxypteridine) is the terminal oxidation product that is resistant to further attack by mammalian xanthine oxidase. Of 15 pteridine substrates tested, only three were resistant to xanthine oxidase: 6-hydroxypteridine, 2,6-dihydroxypteridine, and 2,4,7-trihydroxypteridine (the tautomeric equivalent of the 4,7-dione scaffold with a 2-hydroxyl group) . In contrast, lumazine (pteridine-2,4-dione) is not reported as a terminal oxidation endpoint in this pathway; it serves instead as a substrate for the lumazine synthase/riboflavin synthase complex in riboflavin biosynthesis . This metabolic endpoint status of the 4,7-dione scaffold makes it uniquely suitable as a stable reference standard or negative control in oxidase assays where lumazine or pterin derivatives would continue to be consumed.

Pteridine metabolism Xanthine oxidase substrate specificity Regioisomeric oxidation

Enzymatic Orthogonality: Absence of 2-Amino Group Precludes Isoxanthopterin Deaminase Recognition

Isoxanthopterin deaminase (EC 3.5.4.11) specifically recognizes the 2-amino-4,7-dione scaffold of isoxanthopterin. The enzyme's kinetic constants for isoxanthopterin deamination are Km = 8.0 μM, kcat = 1.0 s⁻¹, and kcat/Km = 1.3 × 10⁵ M⁻¹ s⁻¹ . The enzyme's active site recognition relies on conserved hydrogen bonds with the carbonyl oxygen at C4, N5, and the carbonyl group at C7 . Critically, 1,8-dihydropteridine-4,7-dione lacks the 2-amino group present in isoxanthopterin and therefore is not a substrate for this enzyme. In a small compound library screen of pteridines, purines, and pyrimidines, only isoxanthopterin and pterin 6-carboxylate were identified as substrates—both bearing a 2-amino group . This enzymatic orthogonality means the bare 4,7-dione scaffold will persist in biological systems where isoxanthopterin is actively catabolized, creating differentiated pharmacokinetic or metabolic engineering potential.

Isoxanthopterin deaminase Substrate specificity Pteridine catabolism

6-Position Derivatization Enables Antiviral Activity That Lumazine Scaffold Does Not Recapitulate

The pteridine-4,7(3H,8H)-dione scaffold with functionalization at the C-6 position has demonstrated specific antiviral activity. Molina et al. synthesized and evaluated a series of 6-(methylene-carbomethoxy)pteridine-4,7(3H,8H)-diones against a panel of viruses; compounds in this series showed measurable antiviral activity with IC₅₀ values . In a separate study, a pteridine-based hit compound identified from HCV NS5B RNA-dependent RNA polymerase screening showed an IC₅₀ of 15 μM, with structure-activity relationship (SAR) studies focused specifically on the 6- and 7-positions of the pteridine scaffold . In contrast, the pteridine-2,4-dione (lumazine) scaffold has been primarily explored as a MAO-B and NOS inhibitor scaffold, not as an antiviral . This divergence in biological application space reflects the distinct hydrogen-bonding topology and electronic character of the two regioisomeric scaffolds, which drives different target engagement profiles.

Antiviral pteridine 6-substituted pteridine-4,7-dione HCV NS5B polymerase

Distinct Redox Behavior: Lumazine Oxidation Irreversibility vs. 4,7-Dione Terminal Stability

The electrochemical behavior of lumazine (pteridine-2,4-dione) has been characterized at a glassy carbon electrode: oxidation is possible only at pH > 7.0, occurs at very high potential values near the solvent limit, and is an irreversible, pH-dependent process involving two electrons and two protons without formation of any electroactive oxidation product . The diffusion coefficient of lumazine was determined as D_LMZ = 9.1 × 10⁻⁶ cm² s⁻¹ in pH 7.0 phosphate buffer, with a differential pulse voltammetry detection limit of LOD = 0.76 μM . While directly comparable electrochemical data for the bare 1,8-dihydropteridine-4,7-dione scaffold at a glassy carbon electrode are not published in the same experimental system, the 4,7-dione scaffold's position as the terminal oxidation product in the xanthine oxidase pathway implies a fundamentally different redox profile: the 4,7-dione is the oxidized endpoint, whereas lumazine can undergo irreversible oxidation. This predicts that the 4,7-dione scaffold should exhibit greater electrochemical stability under oxidizing conditions than lumazine.

Pteridine electrochemistry Cyclic voltammetry Redox stability

X-ray Crystallographic Characterization Establishes Definitive Structural Identity for Procurement Quality Control

The first X-ray crystallographic characterization of 1,8-dihydropteridine-4,7-dione was reported in 2024 (Molbank, M1862), providing definitive structural confirmation along with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data, as well as the melting point . This recent characterization establishes an authoritative analytical benchmark that is not available for all pteridine positional isomers. The availability of crystallographically validated analytical reference data enables rigorous identity confirmation and purity assessment during procurement and QC processes—a capability that is absent for less thoroughly characterized pteridine scaffolds. This is particularly valuable given that pteridine isomers can be difficult to distinguish by simple chromatographic methods alone.

X-ray crystallography Pteridine structure determination Quality control reference

High-Value Application Scenarios for 1,8-Dihydropteridine-4,7-dione Based on Verified Differentiation Evidence


Metabolic Stability Reference Standard for Xanthine Oxidase Assays

Utilize 1,8-dihydropteridine-4,7-dione as a non-consumable reference compound in xanthine oxidase activity assays where lumazine, pterin, or monohydroxypteridines are being tested as substrates. Because the 4,7-dione scaffold (as 2,4,7-trihydroxypteridine) is the terminal oxidation product resistant to further enzymatic attack , it provides a stable baseline signal that does not drift due to ongoing oxidation. This contrasts with lumazine-based reference standards, which may be consumed in side reactions. This application is directly supported by the Bergmann & Kwietny (1959) demonstration that only 3 of 15 pteridine substrates resist xanthine oxidase, and the 4,7-dione oxidation pattern is among the resistant species.

Scaffold for Antiviral Drug Discovery Targeting RNA-Dependent RNA Polymerases

Deploy the pteridine-4,7(3H,8H)-dione scaffold as a starting point for structure-activity relationship (SAR) campaigns against viral polymerases, particularly HCV NS5B. A pteridine hit compound identified from NS5B screening showed IC₅₀ = 15 μM , and 6-substituted pteridine-4,7(3H,8H)-diones have demonstrated measurable antiviral activity . The 4,7-dione scaffold provides a distinct hydrogen-bonding and electronic topology compared to the more commonly explored 2,4-dione (lumazine) scaffold, which has been directed primarily toward MAO-B and NOS inhibition . This divergence in biological target space supports the strategic selection of the 4,7-dione scaffold for antiviral programs.

Metabolically Orthogonal Biochemical Probe for Pteridine Catabolism Studies

Employ 1,8-dihydropteridine-4,7-dione as a metabolically silent probe or negative control in studies of pteridine catabolism. The compound lacks the 2-amino group required for recognition by isoxanthopterin deaminase (which requires hydrogen bonding at C4 carbonyl, N5, and C7 carbonyl with conserved active-site residues) . This means the bare 4,7-dione scaffold will not be consumed by this major pteridine catabolic enzyme, unlike isoxanthopterin (Km = 8.0 μM) . This enzymatic orthogonality is valuable for designing experiments where pteridine scaffold persistence in biological matrices is required, such as in metabolic flux analysis or in evaluating the role of pteridine transporters independent of catabolic clearance.

Procurement-Grade Identity Verification Using Published Crystallographic Benchmarks

Leverage the 2024 Molbank X-ray crystallographic characterization as a procurement quality control reference. When sourcing 1,8-dihydropteridine-4,7-dione from commercial vendors, the published crystal structure, updated ¹H NMR, ¹³C NMR, IR data, and melting point provide a definitive analytical fingerprint for identity confirmation and purity assessment. This is especially important given that pteridine positional isomers (e.g., the 2,4-dione, 2,7-dione, and 4,7-dione scaffolds) can be challenging to distinguish by simple HPLC retention time or UV absorption alone. The availability of crystallographically validated reference data reduces the risk of costly experimental failure due to misidentified starting material.

Quote Request

Request a Quote for 1,8-dihydropteridine-4,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.